4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenol: An organic compound with similar chloro and phenyl groups.
2,4-dichlorophenol: Contains two chloro groups on a phenyl ring.
4-fluorophenol: Contains a fluoro group on a phenyl ring.
Uniqueness
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the combination of chloro, dichlorophenyl, and fluorophenyl groups on a pyrazole ring
Properties
Molecular Formula |
C21H11Cl3F2N2 |
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Molecular Weight |
435.7 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Cl3F2N2/c22-14-5-10-18(17(23)11-14)28-21(13-3-8-16(26)9-4-13)19(24)20(27-28)12-1-6-15(25)7-2-12/h1-11H |
InChI Key |
CGUBBURPXKMJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)Cl)F |
Origin of Product |
United States |
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